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Compound of Interest

Compound Name: 2-Fluoro-4-isopropylpyridine

CAS No.: 111887-69-5

Cat. No.: B048191 Get Quote

CAS Registry Number: 111887-69-5 (also referenced as 847234-97-9 in some libraries)

Chemical Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

H

FN Molecular Weight: 139.17 g/mol

Executive Summary & Application Context
2-Fluoro-4-isopropylpyridine is a specialized fluorinated heterocyclic building block. In

medicinal chemistry, it serves as a bioisostere for the commonly used 4-isopropylpyridine,

where the C-2 fluorine atom modulates basicity (pKa reduction) and enhances metabolic

stability against oxidative attack at the electron-deficient pyridine ring.

This guide provides the authoritative elemental analysis (EA) standards required to validate this

compound's identity and purity, specifically comparing it against its non-fluorinated precursor

and chlorinated analogs to demonstrate the discriminatory power of CHN analysis.
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For a Senior Application Scientist, the "performance" of a chemical building block is defined by

its purity and identity confirmation. The table below establishes the theoretical baselines and

the acceptable experimental tolerances (typically

) required for pharmaceutical-grade certification.

Table 1: Elemental Composition Standards (C H FN)

Element Theoretical Mass %
Acceptable Range (

)
Detection Role

Carbon (C) 69.04% 68.64% – 69.44%
Primary scaffold

confirmation.

Hydrogen (H) 7.24% 6.84% – 7.64%

Sensitive to solvent

residues (e.g., water,

hexanes).

Nitrogen (N) 10.06% 9.66% – 10.46%

Critical for

distinguishing from

non-nitrogenous

impurities.

Fluorine (F) 13.65% 13.25% – 14.05%

Indirectly inferred in

standard CHN;

directly measured via

F-analysis.

Technical Insight: As this compound is a liquid (bp 75°C at 15 mmHg), volatile solvent

entrapment is a common failure mode. An elevated Carbon value often indicates residual non-

polar solvents (e.g., Toluene), while elevated Hydrogen often signals moisture absorption due to

the pyridine nitrogen's hygroscopicity.
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Comparative Analysis: Distinguishing Alternatives
In synthesis, this compound is often derived from 4-isopropylpyridine (via direct fluorination or

diazotization) or compared against the 2-chloro analog. Elemental analysis is the fastest

method to segregate these structural "alternatives" before investing in expensive NMR time.

Table 2: Comparative Discrimination Matrix
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Compound Formula % C % H % N
Discriminati
on Logic

2-Fluoro-4-

isopropylpyrid

ine (Target)

C

H

FN

69.04 7.24 10.06 Baseline.

4-

Isopropylpyri

dine

(Precursor)

C

H

N

79.29 9.15 11.56

High C/H/N.

The absence

of Fluorine

(mass 19)

significantly

inflates the

mass % of C

and N. A

C of >10%

makes EA

definitive.

2-Chloro-4-

isopropylpyrid

ine (Analog)

C

H

ClN

61.74 6.48 9.00

Low C/N. The

heavy

Chlorine

atom (mass

35.45) dilutes

the C/N

percentages

significantly.

2-Fluoro-4-

methylpyridin

e (Homolog)

C

H

FN

64.86 5.44 12.61

High N. The

loss of the

isopropyl

group

increases the

Nitrogen

mass

fraction.
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Validated Characterization Protocol
While EA provides bulk purity data, it must be cross-referenced with spectroscopic data for

structural certainty. The following protocol outlines the Self-Validating Workflow for certifying 2-
Fluoro-4-isopropylpyridine.

Step 1: Sample Preparation (Volatile Liquid Handling)
Risk: Evaporation of the sample during weighing leads to mass drift and inaccurate %

values.

Protocol: Use hermetically sealed tin capsules for liquid samples.

Tare the tin capsule.

Inject 1.5–2.5 mg of the liquid using a microsyringe.

Cold Seal: Immediately cold-weld the capsule using a press. Do not heat dry, as the

compound (bp 75°C @ 15 mmHg) will volatilize.

Step 2: Orthogonal Validation (NMR)
If EA values fall within the Table 1 tolerance, confirm structure using the following literature-

validated NMR shifts (referenced to CDCl

):

H NMR (CDCl

):

8.12 (d, 1H, H-6 position)

7.16 (distorted d, 1H, H-5 position)

6.75 (s, 1H, H-3 position)

2.92 (heptet, 1H, Isopropyl CH)

1.25 (d, 6H, Isopropyl CH
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)

Causality: The doublet at 8.12 ppm is characteristic of the proton adjacent to the pyridine

nitrogen, while the upfield shift of the H-3 proton (6.75 ppm) confirms the electron-donating

shielding effect of the isopropyl group counteracting the electron-withdrawing fluorine.

Decision Logic Visualization
The following diagram illustrates the logical workflow for validating synthesis batches of 2-
Fluoro-4-isopropylpyridine, integrating EA and NMR data points.
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Crude Synthesis Product

Run Elemental Analysis (CHN)

Is %C within 68.6 - 69.4%?

Is %N within 9.6 - 10.5%?

Yes

FAIL: Likely 4-Isopropylpyridine
(%C > 79%)

No (>75%)

FAIL: Solvent Contamination
(Check H%)

No (<65%)

No

PASS: Bulk Purity Confirmed

Yes

Run 1H NMR (CDCl3)

Doublet at 8.12 ppm present?

No (Shift ~8.5)

VALIDATED REFERENCE STANDARD
2-Fluoro-4-isopropylpyridine

Yes

Click to download full resolution via product page
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Figure 1: Decision tree for validating fluorinated pyridine derivatives using EA and NMR

checkpoints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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